![molecular formula C17H17N5O5 B3168826 Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 933219-97-7](/img/structure/B3168826.png)
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H17N5O5 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has not been directly researched in available literature. However, its structure suggests potential relevance in the synthesis of heterocyclic compounds, a field with significant implications in medicinal chemistry and materials science. For example, heterocyclic compounds utilizing similar structures have been synthesized for antimicrobial assessments and other biological activities. In a related study, Taha and El-Badry (2010) explored the antimicrobial potential of heterocyclic compounds derived from ethyl 1-aminotetrazole-5-carboxylate, indicating the importance of such compounds in developing new antimicrobial agents (Taha & El-Badry, 2010).
Biological Activity Exploration
Another aspect of research involves exploring the biological activities of heterocyclic compounds. Başoğlu et al. (2013) conducted microwave-assisted synthesis of hybrid molecules containing various acid moieties to investigate their antimicrobial, antilipase, and antiurease activities. This study exemplifies the compound's potential utility in creating derivatives with significant biological properties (Başoğlu et al., 2013).
Structural Elucidation and Synthesis
Research on compounds with similar complexity includes the elucidation of their structure and the synthesis of related derivatives. For instance, the synthesis and structure elucidation of an unspecified impurity in a related compound were detailed by Zhongke (2011), highlighting the importance of understanding the chemical and structural nuances in improving the quality of pharmaceutical compounds (Hou Zhongke, 2011).
Antioxidant Activity Studies
The investigation into the antioxidant activity of some derivatives indicates the broader applicability of such compounds in addressing oxidative stress-related diseases. George et al. (2010) synthesized and evaluated the antioxidant activity of derivatives, showcasing the potential therapeutic benefits of these compounds (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).
properties
IUPAC Name |
ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-4-21-15(23)12(13-18-14(27-20-13)16(24)26-5-2)19-22(17(21)25)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBTHDWVHHETM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C)C3=NOC(=N3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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